2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a phenylpyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Formation of the Ethanone Backbone: The ethanone backbone can be constructed through a Friedel-Crafts acylation reaction involving an acyl chloride and an aromatic compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to achieve efficient cyclization of the amine and carbonyl compound.
Optimized Substitution Reactions: Employing high-throughput screening to identify the most efficient conditions for the nucleophilic aromatic substitution.
Catalytic Acylation: Using heterogeneous catalysts to facilitate the Friedel-Crafts acylation reaction, thereby improving yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with substituted fluorophenyl groups.
Scientific Research Applications
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a tool compound to study the interactions of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidinyl group can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs with different substituents. These properties can lead to improved pharmacokinetic profiles and biological activity.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXODRNAKHRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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